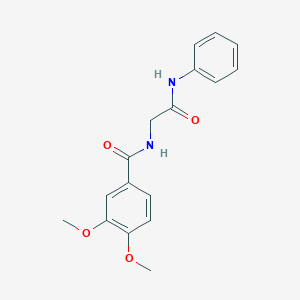
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as ANO and has been widely studied for its potential applications in scientific research. ANO is a small molecule that has a complex structure and can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ANO is not fully understood. However, it has been proposed that ANO inhibits the activity of the enzyme histone deacetylase (HDAC) and induces the acetylation of histones. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. ANO also inhibits the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
ANO has been shown to have several biochemical and physiological effects. It inhibits the activity of HDAC, which leads to the acetylation of histones and the activation of tumor suppressor genes. ANO also inhibits the activity of NF-κB, which reduces the production of inflammatory cytokines. Additionally, ANO has been shown to reduce angiogenesis, which is the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANO has several advantages for lab experiments. It is a small molecule that can be synthesized using various methods. ANO has been extensively studied for its potential applications in scientific research and has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. However, ANO also has limitations for lab experiments. It has poor solubility in water and may require the use of organic solvents for experiments. Additionally, ANO may have potential toxicity and requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of ANO. One potential direction is the development of ANO derivatives with improved solubility and bioavailability. Another direction is the investigation of ANO in combination with other anti-cancer drugs for enhanced efficacy. Additionally, the study of ANO in animal models and clinical trials may provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of ANO involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-amino-N-phenylethylacetamide in the presence of a base. The reaction yields ANO as a white crystalline solid. The purity of ANO can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
ANO has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. ANO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also suppresses the production of inflammatory cytokines and reduces angiogenesis, which is the formation of new blood vessels.
Propiedades
IUPAC Name |
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-9-8-12(10-15(14)23-2)17(21)18-11-16(20)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSQTPXMIPWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)
![N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163040.png)

![ethyl 6-methyl-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5163068.png)

![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5163086.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)

![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
